molecular formula C19H21NO3 B2489281 Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate CAS No. 2418719-87-4

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate

Cat. No. B2489281
CAS RN: 2418719-87-4
M. Wt: 311.381
InChI Key: CPDFUIFRVUKUDY-UHFFFAOYSA-N
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Description

“Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate” is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use .


Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . Calculations of charge value and distribution in aziridine ring system and some alkylating agents were performed .


Molecular Structure Analysis

The molecular structure of aziridine derivatives is characterized by a high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .


Chemical Reactions Analysis

Aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . Nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate .

Mechanism of Action

The antitumor and immunostimulatory activity of Leakadine may be associated with inhibition of extracellular cysteine-containing proteins of cancer cells . Protein disulfide isomerases (PDIs), enzymes containing catalytically active thiol groups, which usually are located in endoplasmic reticulum (ER), in the case of malignant transformation migrate to cell surface, too .

Future Directions

The future directions in the research of aziridine-2-carboxylic acid derivatives could involve synthesizing a small library of novel aziridine-2-carboxylic acid derivatives and testing these compounds as potential PDI inhibitors . It is widely recognized that aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward thiol group of the cysteine in comparison to the "classical” thiol-trapping agents, such as alkyl halides .

properties

IUPAC Name

methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)17-9-8-14-4-2-3-5-16(14)18(17)23-12-15-11-20(15)10-13-6-7-13/h2-5,8-9,13,15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFUIFRVUKUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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